N-(2,3-dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide is a synthetic organic compound that belongs to the class of piperidinecarboxamides. This compound is characterized by the presence of an indene moiety, a fluorobenzoyl group, and a piperidine ring. Such compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide typically involves multiple steps:
Formation of the Indene Moiety: The indene moiety can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via acylation reactions using 4-fluorobenzoyl chloride.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving appropriate amine precursors.
Coupling Reactions: The final step involves coupling the indene moiety, fluorobenzoyl group, and piperidine ring through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-1-benzoyl-3-piperidinecarboxamide: Similar structure but lacks the fluorine atom.
N-(2,3-dihydro-1H-inden-5-yl)-1-(4-chlorobenzoyl)-3-piperidinecarboxamide: Similar structure but contains a chlorine atom instead of fluorine.
N-(2,3-dihydro-1H-inden-5-yl)-1-(4-methylbenzoyl)-3-piperidinecarboxamide: Similar structure but contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorobenzoyl group in N-(2,3-dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, compared to similar compounds.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-19-9-6-16(7-10-19)22(27)25-12-2-5-18(14-25)21(26)24-20-11-8-15-3-1-4-17(15)13-20/h6-11,13,18H,1-5,12,14H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXMSFNWFZJIAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC4=C(CCC4)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147828 | |
Record name | N-(2,3-Dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158245-63-6 | |
Record name | N-(2,3-Dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158245-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dihydro-1H-inden-5-yl)-1-(4-fluorobenzoyl)-3-piperidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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